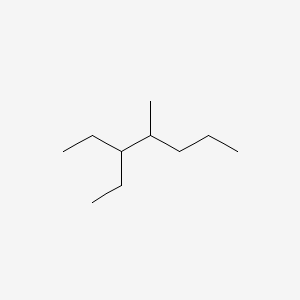

3-Ethyl-4-methylheptane

Description

Contextualizing Branched Alkanes in Contemporary Organic Chemistry

Alkanes are fundamental to organic chemistry, serving as the structural backbone for a vast array of more complex organic molecules. libretexts.orgnumberanalytics.com They are composed solely of carbon and hydrogen atoms connected by single bonds, making them saturated hydrocarbons. chemistrynotes.comlibretexts.org While straight-chain alkanes provide a basic model, the introduction of branching, as seen in 3-Ethyl-4-methylheptane, gives rise to structural isomers with distinct physical and chemical properties. libretexts.orgchemistrynotes.com

The branching in alkanes significantly influences their physical properties. For instance, branched alkanes typically exhibit lower boiling points compared to their straight-chain counterparts of the same molecular weight. ontosight.ainumberanalytics.com This is attributed to a smaller surface area, which leads to weaker van der Waals intermolecular forces. numberanalytics.commasterorganicchemistry.com The study of these structural isomers is crucial for understanding the relationship between molecular structure and physical behavior.

Research Significance of Complex Branched Alkane Systems in Hydrocarbon Science

Complex branched alkanes are more than just structural curiosities; they are integral components of petroleum and natural gas. ontosight.ai Their intricate structures present a significant challenge in analytical chemistry, particularly in the chromatographic separation and identification of individual compounds within the unresolved complex mixture (UCM) of petroleum. plymouth.ac.uk

The synthesis of specific branched alkanes, including "H-branch" alkanes which consist of three linear carbon chains connected by two tertiary carbons, serves as a vital tool for researchers. plymouth.ac.uk By creating and studying these model compounds, scientists can better understand the composition of crude oil and its environmental fate. plymouth.ac.uk This knowledge is critical for developing more efficient refining processes and for assessing the environmental impact of petroleum products. plymouth.ac.uk Furthermore, the study of extremely branched alkanes pushes the boundaries of chemical stability, with theoretical calculations helping to predict the limits of molecular existence due to steric strain. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

52896-91-0 |

|---|---|

Formule moléculaire |

C10H22 |

Poids moléculaire |

142.28 g/mol |

Nom IUPAC |

3-ethyl-4-methylheptane |

InChI |

InChI=1S/C10H22/c1-5-8-9(4)10(6-2)7-3/h9-10H,5-8H2,1-4H3 |

Clé InChI |

JZBKRUIGSVOOIC-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C)C(CC)CC |

Origine du produit |

United States |

Advanced Structural and Stereochemical Investigations of 3 Ethyl 4 Methylheptane

Systematic IUPAC Nomenclature and Isomeric Relationships for Branched Heptanes

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 3-ethyl-4-methylheptane. nih.gov This name is derived by identifying the longest continuous carbon chain, which is a heptane (B126788) (seven-carbon) chain. The chain is then numbered to assign the lowest possible locants to the substituents. In this case, numbering from either end results in the substituents being at positions 3, 4, and 5 or 4, 5, and 3. Following the rule of assigning the lower number at the first point of difference, the ethyl group is at position 3 and the methyl group is at position 4.

This compound is one of the 75 structural isomers of decane (B31447) (C10H22). quora.comwikipedia.orgwikipedia.org Structural isomers are compounds that share the same molecular formula but have different structural formulas, meaning the atoms are connected in different orders. The isomers of decane can be broadly categorized based on their parent alkane chain and the nature and position of their alkyl substituents.

| Isomer Type | Example | Key Differentiator from this compound |

|---|---|---|

| Straight-chain | n-Decane | Unbranched carbon chain |

| Methylnonanes | 2-Methylnonane | Nine-carbon parent chain with one methyl group |

| Dimethyloctanes | 2,2-Dimethyloctane | Eight-carbon parent chain with two methyl groups |

| Trimethylheptanes | 2,2,3-Trimethylheptane | Seven-carbon parent chain with three methyl groups |

Conformational Analysis of this compound and Related Branched Alkanes

The single bonds within this compound allow for free rotation, leading to various spatial arrangements of its atoms known as conformations. The study of these conformations and their relative energies is crucial for understanding the molecule's physical and chemical properties.

The conformational equilibrium of a branched hydrocarbon like this compound is governed by a combination of torsional strain and steric strain. Torsional strain arises from the repulsion between electron clouds of adjacent bonds, while steric strain results from the repulsive interaction when non-bonded atoms or groups are forced into close proximity.

The most stable conformations are those that minimize these strains. In alkanes, staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are generally more stable than eclipsed conformations, where they are aligned. youtube.com Within staggered conformations, an anti arrangement (with a 180° dihedral angle between the largest groups) is typically of lower energy than a gauche arrangement (with a 60° dihedral angle). chemistrysteps.comyoutube.com The energy difference between the most stable and least stable conformations is known as the rotational barrier. researchgate.netacs.orgpearson.com

Newman projections are a valuable tool for visualizing the conformations around a specific carbon-carbon bond. youtube.com By viewing the molecule along the C3-C4 bond of this compound, we can analyze the relative positions of the ethyl group, methyl group, hydrogen atom, and the remaining alkyl fragments on each carbon.

The most stable conformation around the C3-C4 bond would be a staggered arrangement where the largest groups (the ethyl group on C3 and the propyl group on C4) are in an anti-periplanar orientation to minimize steric hindrance. Conversely, the least stable conformation would be an eclipsed arrangement where these large groups are directly aligned, maximizing both torsional and steric strain.

| Interaction | Approximate Strain Energy (kJ/mol) |

|---|---|

| H-H eclipsed | 4.0 |

| CH3-H eclipsed | 6.0 |

| CH3-CH3 eclipsed | 11.0 |

| CH3-CH3 gauche | 3.8 |

Energy minimization techniques, often employed in computational chemistry, can be used to calculate the potential energy of different conformations and identify the most stable structures. These methods systematically adjust the molecular geometry to find the lowest energy arrangement of atoms.

Chirality and Stereoisomerism in this compound Systems

The structure of this compound contains two chiral centers at the C3 and C4 positions. A chiral center is a carbon atom that is attached to four different groups. This chirality gives rise to the existence of stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

With two chiral centers, this compound can exist as a maximum of 2^n = 2^2 = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not mirror images of each other is that of diastereomers. libretexts.org Diastereomers have different physical properties, such as melting points, boiling points, and solubilities.

The four possible stereoisomers of this compound are:

(3R, 4R)-3-ethyl-4-methylheptane

(3S, 4S)-3-ethyl-4-methylheptane

(3R, 4S)-3-ethyl-4-methylheptane

(3S, 4R)-3-ethyl-4-methylheptane

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between the (3R, 4R) isomer and the (3R, 4S) or (3S, 4R) isomers is diastereomeric.

The absolute configuration of each chiral center is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comchemistrysteps.comyoutube.comlibretexts.org This systematic method involves the following steps:

Assigning Priorities: The four groups attached to the chiral center are ranked in order of decreasing atomic number of the atom directly bonded to the chiral carbon. Higher atomic number receives higher priority.

Orienting the Molecule: The molecule is oriented in space so that the group with the lowest priority (priority 4) is pointing away from the viewer.

Determining Configuration: The direction of the path from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. If the direction is clockwise, the configuration is assigned as R. If it is counter-clockwise, the configuration is S.

Determining the absolute configuration of chiral alkanes can be challenging due to the lack of functional groups that can be easily derivatized or analyzed by certain spectroscopic methods. researchgate.net Advanced techniques such as X-ray crystallography of a suitable crystalline derivative or comparison with a standard of known configuration are often required for unambiguous assignment.

Research on Synthetic Methodologies for 3 Ethyl 4 Methylheptane and Analogues

Catalytic Hydrodeoxygenation Processes in Branched Alkane Synthesis

Catalytic hydrodeoxygenation (HDO) is a crucial process for converting biomass-derived oxygenated compounds (bio-oil) into valuable hydrocarbons, including branched alkanes. rsc.org This upgrading process involves the removal of oxygen from molecules like fatty acids, phenols, and ketones through catalytic reactions with hydrogen, typically under high pressure and temperature. researchgate.netmdpi.com The goal is to cleave carbon-oxygen bonds while preserving or controllably rearranging the carbon skeleton to produce desired alkane structures. rsc.org

The effectiveness of HDO in producing specific branched alkanes depends heavily on the choice of catalyst and reaction conditions, which influence the reaction pathways, including hydrogenation, hydrogenolysis, dehydration, and hydrocracking. researchgate.net For instance, the conversion of aliphatic acids to alkanes can proceed through different routes, and the selectivity towards the desired alkane is a primary challenge. mdpi.com Bifunctional catalysts, which possess both metal sites for hydrogenation and acidic sites for dehydration and isomerization, are often employed to steer the reaction towards branched products. rsc.orgmdpi.com The balance between these functions is critical to achieving high yields of the target molecules while minimizing undesirable side reactions like cracking into smaller hydrocarbons. researchgate.net

The development of efficient and robust catalysts is central to advancing HDO technology. Catalysts for HDO are typically heterogeneous, consisting of an active metal phase dispersed on a high-surface-area support. rsc.org Research focuses on optimizing the metal function, the support's properties, and the interaction between them.

Catalyst Components:

Metals: A wide range of metals have been investigated. Noble metals like Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) exhibit high hydrogenation activity. mdpi.comepa.gov However, due to their high cost, significant research is dedicated to more abundant non-noble transition metals such as Nickel (Ni), Cobalt (Co), and Molybdenum (Mo). mdpi.com Bimetallic catalysts, such as Ir-Re and Pt-Re, have shown improved performance by enhancing C-O bond cleavage and increasing selectivity. chemicalbook.com

Supports: The support material plays a vital role. It must be thermally and chemically stable under HDO conditions. researchgate.net Materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), carbon, and zeolites are commonly used. rsc.orgchemicalbook.com Acidic supports, such as zeolites (e.g., HY, ZSM-5) or sulfated zirconia, can provide the acid functionality needed for dehydration and isomerization reactions, which are key to creating branched structures. epa.govrsc.org

Optimization Strategies: Optimization involves tuning catalyst properties such as metal particle size, acid site density and strength, and pore structure to control activity and selectivity. rsc.org For example, in the synthesis of 3-Ethyl-4-methylhexane, a close analogue of 3-Ethyl-4-methylheptane, from angelica lactone dimer, the Ir-ReOₓ/SiO₂ catalyst demonstrated significantly higher hydrocarbon yields and selectivity compared to other systems. chemicalbook.com Reducing the reaction temperature with this catalyst from 300°C to 220°C increased the total hydrocarbon yield from 72% to 88% and enhanced the selectivity for the desired C₁₀ product. chemicalbook.com

Below is an interactive data table summarizing the performance of various catalytic systems in the conversion of Angelica Lactone Dimer, which produces branched alkanes including 3-Ethyl-4-methylhexane. chemicalbook.com

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Total Hydrocarbon Yield (%) |

|---|

Understanding the mechanism of C-O bond cleavage is essential for designing more selective catalysts. The cleavage can occur through several pathways, including hydrogenolysis and dehydration. In hydrogenolysis, the C-O bond is directly cleaved by hydrogen. In dehydration, an alcohol intermediate is first formed, which is then dehydrated to an alkene, followed by hydrogenation to the corresponding alkane.

The reaction mechanism is often dictated by the nature of the oxygen-containing functional group and the catalyst used. For instance, the hydrodeoxygenation of esters can be initiated by a lanthanum hydride catalyst, which is activated by a borane (B79455) co-catalyst to facilitate C-O bond cleavage at room temperature. ameslab.gov Studies on polyols using copper catalysts have shown that the cleavage of C-O bonds is selective, and strong interactions between the substrate and the catalyst surface can render certain hydroxyl groups inert while adjacent ones are deoxygenated. rsc.org The formation of specific intermediates on the catalyst surface is a key determinant of the final product distribution. rsc.org Mechanistic investigations aim to identify these intermediates and the elementary steps involved in their transformation to understand and control the formation of branched alkanes. rsc.orgrsc.org

Grignard Reaction Applications in the Construction of Branched Alkane Skeletons

The Grignard reaction is a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds. adichemistry.com It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group. youtube.com This methodology is well-suited for constructing the highly branched carbon skeleton of this compound.

A plausible synthetic route starting from commercially available precursors could involve the reaction of a ketone with a Grignard reagent to form a tertiary alcohol, which possesses the complete carbon framework of the target molecule. This alcohol is then deoxygenated to yield the final alkane.

A potential synthesis for this compound is outlined below:

Step 1: Grignard Reaction. 4-Methyl-3-heptanone is treated with ethylmagnesium bromide. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup yields the tertiary alcohol, 3-ethyl-4-methyl-3-heptanol.

Step 2: Dehydration. The tertiary alcohol is dehydrated using a strong acid catalyst (e.g., H₂SO₄) to form a mixture of isomeric alkenes, primarily 3-ethyl-4-methyl-3-heptene and 3-ethyl-4-methyl-2-heptene.

Step 3: Hydrogenation. The resulting alkene mixture is hydrogenated over a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), to saturate the double bond and produce the target alkane, this compound.

This multi-step approach allows for the precise construction of the required branched structure.

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Grignard Reaction | 4-Methyl-3-heptanone + Ethylmagnesium bromide | 3-Ethyl-4-methyl-3-heptanol |

| 2 | Dehydration | 3-Ethyl-4-methyl-3-heptanol | 3-Ethyl-4-methylheptene isomers |

| 3 | Hydrogenation | 3-Ethyl-4-methylheptene isomers + H₂/Pd/C | This compound |

Exploration of Novel Synthetic Routes for Branched Alkane Derivatives

Beyond established methods, research continues to seek more efficient, selective, and sustainable routes to branched alkanes. These novel approaches often focus on developing new catalytic systems or utilizing alternative feedstocks. One area of interest is the direct conversion of smaller building blocks into complex alkanes in a single step, bypassing multi-step sequences.

Emerging strategies include:

Alkene Metathesis: This powerful reaction can rearrange C-C double bonds, and when combined with hydrogenation, it can be used to build up complex carbon skeletons from simpler alkenes.

Tandem Reactions: Designing catalysts that can perform multiple transformations in one pot (e.g., hydroformylation followed by aldol (B89426) condensation and then HDO) can significantly improve process efficiency.

Biocatalysis: The use of enzymes to perform selective C-C bond formations and functional group interconversions offers a green alternative to traditional chemical methods, often with very high stereoselectivity.

Chelation-Assisted C-C Bond Cleavage/Formation: Some rhodium-catalyzed reactions can exchange alkyl groups on ketones, providing a pathway to restructure carbon skeletons. researchgate.net

These innovative approaches aim to provide more direct and atom-economical pathways to valuable branched alkanes like this compound, contributing to the ongoing development of advanced chemical synthesis.

Advanced Analytical and Spectroscopic Methodologies in Branched Hydrocarbon Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Characterization and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of branched hydrocarbon research, particularly for isomers like 3-Ethyl-4-methylheptane, GC-MS provides essential data on component identity and purity. The gas chromatograph separates individual compounds from a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

The effective separation of complex branched alkane mixtures, which often contain numerous structural isomers with similar boiling points, necessitates careful method development. For compounds like this compound, non-polar capillary columns are frequently employed. unl.edunist.gov Stationary phases such as 100% methyl silicone (e.g., DB-1, OV-101) or 5% diphenyl/95% methylpolysiloxane (e.g., DB-5) are common choices, as they separate alkanes primarily based on their boiling points and, to a lesser extent, their molecular shape. nist.gov

Temperature programming is a critical parameter in these methods. A typical analysis begins at a low temperature to separate low-boiling point isomers, followed by a gradual increase in temperature to elute higher-boiling, more complex molecules. tuwien.at This approach ensures sharp peaks and optimal resolution for a wide range of hydrocarbons within a single analytical run. The selection of carrier gas (commonly helium or hydrogen) and its flow rate are also optimized to maximize separation efficiency.

Following chromatographic separation, mass spectrometry provides the structural information needed for identification. The most common ionization technique for hydrocarbon analysis is Electron Ionization (EI). In EI, high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a positively charged molecular ion (M+). chemguide.co.uk This molecular ion is often energetically unstable and undergoes fragmentation. chemguide.co.uk

For branched alkanes like this compound, fragmentation patterns are particularly informative. A key characteristic is the preferential cleavage at the branching points, which leads to the formation of more stable secondary or tertiary carbocations. whitman.edu This results in a mass spectrum with distinct, high-intensity peaks corresponding to these stable fragments, while the molecular ion peak may be weak or even absent in highly branched structures. whitman.edu The fragmentation of this compound (molar mass 142.28 g/mol ) is expected to yield characteristic fragment ions from the cleavage of C-C bonds. nih.govdocbrown.info For instance, the base peak (most abundant ion) is often a result of cleavage at the most substituted carbon atom. The mass spectrum for this compound shows a top peak at an m/z of 70. nih.gov

While EI is standard, other "soft ionization" techniques like Atmospheric Pressure Chemical Ionization (APCI) are being researched for alkane analysis, as they can sometimes reduce fragmentation and provide more prominent molecular ion peaks, which is useful for confirming the molecular weight of unknown compounds in a mixture. nih.gov

| m/z Value | Lost Neutral Fragment | Resulting Cation Structure (Example) | Notes on Fragmentation |

|---|---|---|---|

| 113 | C2H5 (Ethyl) | [C8H17]+ | Loss of the ethyl group from the C3 position. |

| 99 | C3H7 (Propyl) | [C7H15]+ | Loss of the propyl group from the C4 position. |

| 85 | C4H9 (Butyl) | [C6H13]+ | Cleavage resulting in the loss of a butyl radical. |

| 71 | C5H11 (Pentyl) | [C5H11]+ | Represents a five-carbon fragment, common in alkane spectra. whitman.edu |

| 57 | C6H13 (Hexyl) | [C4H9]+ | Represents a four-carbon fragment, typically a butyl cation. libretexts.org |

| 43 | C7H15 (Heptyl) | [C3H7]+ | Represents a three-carbon fragment, typically a propyl cation. libretexts.org |

| 29 | C8H17 (Octyl) | [C2H5]+ | Represents a two-carbon fragment, the ethyl cation. libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex branched alkanes. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei), allowing for the determination of the carbon skeleton and the placement of substituents. weebly.com

For a molecule such as this compound, a combination of 1D and 2D NMR experiments provides a complete structural picture. emerypharma.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum gives information on the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling). emerypharma.com In this compound, the spectrum would be complex due to the structural similarity of many methylene (B1212753) (-CH2-) and methyl (-CH3) groups. However, distinct signals for the methine (-CH-) protons at the branching points would be expected. The ¹³C NMR spectrum is often simpler, showing a single peak for each chemically unique carbon atom, directly confirming the ten carbon atoms in the molecule.

2D NMR (COSY): Two-dimensional NMR techniques are crucial for deciphering the complex spectra of branched alkanes. nih.govresearchgate.net Correlation Spectroscopy (COSY) is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. acs.org For this compound, a COSY spectrum would reveal cross-peaks connecting the protons of the ethyl group to the methine proton at C3, and the protons of the methyl group to the methine proton at C4. This unequivocally establishes the connectivity and confirms the substitution pattern. Techniques like Double-Quantum Filtered COSY (DQF-COSY) can be particularly useful in analyzing mixtures of branched and linear alkanes by enhancing resolution. nih.govacs.org

| Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Protons B | 1.38 - 1.30 | m | 13H (CH, CH2 groups) |

| Protons C | 1.30 - 1.20 | m | |

| Protons D | 1.14 - 1.05 | m | |

| Protons F | 0.88 | t | 9H (CH3 groups) |

| Protons G | 0.86 | t | |

| Protons J | 0.77 | d |

Data adapted from ChemicalBook, assignments based on H-H COSY. chemicalbook.com

Infrared (IR) Spectroscopy in the Vibrational Analysis of Alkanes

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com While the IR spectra of alkanes are relatively simple, they provide clear evidence for the presence of C-H and C-C single bonds. orgchemboulder.com

For a branched alkane like this compound, the spectrum is dominated by absorptions arising from C-H stretching and bending vibrations. orgchemboulder.comuobabylon.edu.iq The C-C stretching and bending bands are typically too weak or fall at too low a frequency to be easily observed. orgchemboulder.com

The key diagnostic regions in the IR spectrum of an alkane are:

C-H Stretching: Strong, sharp absorptions are observed in the 3000–2850 cm⁻¹ region. uobabylon.edu.iqlibretexts.org These are characteristic of C-H bonds where the carbon is sp³ hybridized.

C-H Bending:

Methylene (-CH2-) groups exhibit a "scissoring" vibration between 1470-1450 cm⁻¹. uobabylon.edu.iqlibretexts.org

Methyl (-CH3) groups show an asymmetrical bending vibration around 1450 cm⁻¹ and a characteristic symmetrical bending ("umbrella") mode between 1370-1350 cm⁻¹. uobabylon.edu.iqquimicaorganica.org The presence of multiple methyl groups in this compound would make these bands prominent.

Fingerprint Region: The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region. orgchemboulder.comuobabylon.edu.iq It contains a complex pattern of overlapping signals from various bending and rocking vibrations. While difficult to interpret from first principles, this region is unique for every molecule and can be used for definitive identification by comparing the spectrum to a known standard. orgchemboulder.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ C-H) | 3000 - 2850 | Strong |

| C-H Bend (Methylene -CH2- Scissoring) | ~1465 | Medium |

| C-H Bend (Methyl -CH3- Asymmetrical) | ~1450 | Medium |

| C-H Bend (Methyl -CH3- Symmetrical) | ~1375 | Medium |

Data compiled from general spectroscopic information. orgchemboulder.comuobabylon.edu.iqlibretexts.org

Development and Application of Chromatographic Retention Index Models for Branched Alkanes

In gas chromatography, retention times can vary between instruments and laboratories. To standardize these measurements, the Kovats retention index (RI) system is widely used. tuwien.at The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes, providing a much more consistent value for compound identification. nist.gov For a given GC column and temperature program, the retention index of a compound like this compound is a characteristic property.

Significant research has focused on developing models to predict the retention indices of branched alkanes without the need for experimental analysis of every isomer. tuwien.at These Quantitative Structure-Retention Relationship (QSRR) models establish a mathematical link between the molecular structure of an alkane and its chromatographic retention. researchgate.net

These models typically use molecular descriptors, which are numerical values that encode structural information. tuwien.at For branched alkanes, topological indices such as the Wiener index or the Randić molecular connectivity index are often employed. researchgate.net These indices quantify aspects of molecular size, shape, and degree of branching. By creating a regression model based on the known retention indices and calculated descriptors for a set of "training" compounds, the retention indices for other, unmeasured branched alkanes can be accurately predicted. researchgate.net Such models are invaluable in petroleum analysis, environmental screening, and metabolomics, where complex mixtures of hydrocarbon isomers are common.

| Stationary Phase | Temperature (°C) | Retention Index (RI) | Reference |

|---|---|---|---|

| Standard non-polar | Not Specified | 940 | nih.gov |

| Squalane | 60 | 940.5 | nist.gov |

| Apiezon L | 100 | 938 | nist.gov |

| OV-101 | Not Specified | 940 | nist.gov |

Reaction Mechanisms and Reactivity Studies of 3 Ethyl 4 Methylheptane

Fundamental Radical and Ionic Mechanisms in Branched Alkane Transformations

The transformation of branched alkanes such as 3-ethyl-4-methylheptane is primarily governed by free-radical mechanisms, particularly in processes like halogenation and thermal cracking. chemistrystudent.comlibretexts.org Ionic mechanisms also play a role, though they are more prevalent in reactions involving alkenes. libretexts.org

A cornerstone of alkane reactivity is the free-radical chain reaction, which consists of three distinct stages: initiation, propagation, and termination. libretexts.orgwikipedia.org

Initiation: This first step involves the creation of radicals, typically through the homolytic cleavage of a bond by supplying energy, such as ultraviolet (UV) light or heat. For instance, a halogen molecule (X₂) can split into two highly reactive halogen radicals (2X•). chemistrystudent.com

Propagation: This is a cyclical, self-sustaining phase. A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide (H-X) and an alkyl radical (R•). This alkyl radical then reacts with another halogen molecule to produce the haloalkane product (R-X) and a new halogen radical, which continues the chain. libretexts.org

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product. This can occur through the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical. libretexts.org

A key aspect of radical reactions in branched alkanes is regioselectivity—the preference for reaction at a specific site. youtube.com The stability of the intermediate alkyl radical dictates the major product. The order of radical stability is tertiary > secondary > primary. This is because alkyl groups are electron-donating and help stabilize the electron-deficient radical center. chemistrysteps.com

In this compound, there are primary, secondary, and tertiary C-H bonds. Abstraction of a hydrogen atom from the tertiary carbon (C4) leads to the most stable radical, making this position the most likely site for substitution in reactions like free-radical bromination. youtube.comchemistrysteps.com While chlorination is less selective than bromination, it still favors the formation of the more substituted product. ucalgary.ca

| Bond Type | Example Location in this compound | Relative Stability of Resulting Radical |

| Primary (1°) | Methyl group (CH₃) at C1 or C4-methyl | Least Stable |

| Secondary (2°) | Methylene (B1212753) groups (CH₂) in the heptane (B126788) chain | Intermediate Stability |

| Tertiary (3°) | Methine group (CH) at C3 or C4 | Most Stable |

Advanced Studies in Branched Alkane Combustion and Autoignition Mechanisms

The combustion of this compound, as a decane (B31447) isomer, is a highly complex process involving thousands of elementary reactions. nih.gov Understanding its autoignition behavior is critical for designing more efficient and cleaner internal combustion engines.

Detailed Chemical Kinetic Reaction Mechanisms for Alkane Isomers

Developing a complete, detailed chemical kinetic model for a specific large branched alkane is computationally prohibitive. Instead, researchers construct models using a hierarchical, reaction-class-based approach. nih.gov These models are often built upon well-validated mechanisms for smaller alkanes (like n-heptane) and representative isomers (like n-decane). nih.govuni-heidelberg.de

These comprehensive models can include several thousand chemical species and tens of thousands of reactions. The primary reaction classes in alkane combustion include:

Unimolecular fuel decomposition: C-C bond scission at high temperatures to form smaller alkyl radicals.

H-atom abstraction: Removal of a hydrogen atom from the fuel by small radicals like •OH, •H, and •O.

Alkyl radical isomerization: Intramolecular rearrangement of the radical site.

Alkyl radical β-scission: Decomposition of larger alkyl radicals into smaller alkenes and radicals.

Radical addition to O₂: Formation of peroxy radicals (ROO•), a key step in low-temperature combustion.

Isomerization and decomposition of peroxy radicals: Pathways that lead to chain branching and autoignition.

Studies on various decane isomers have shown that increased branching tends to inhibit ignition compared to straight-chain alkanes like n-decane. osti.govosti.gov This is because branching can favor reaction pathways that are less effective at producing the key chain-branching agent, the hydroxyl radical (•OH).

Computational Modeling of Ignition Delay Times in Branched Alkane Combustion

Ignition delay time (IDT) is a critical parameter that quantifies the reactivity of a fuel under engine-relevant conditions. It is the time lapse between the creation of a combustible mixture and the onset of ignition. Computational Fluid Dynamics (CFD) simulations, coupled with detailed kinetic models, are used to predict IDT. researchgate.netsae.org

These models solve conservation equations for mass, momentum, energy, and chemical species to simulate the complex interplay between chemical reactions and fluid dynamics. sae.org The prediction of IDT is crucial for understanding and controlling phenomena like engine knock. harvard.edu

Simulations and experiments with large alkanes reveal a characteristic phenomenon known as the negative temperature coefficient (NTC) region. tue.nl In this intermediate temperature range, the rate of autoignition decreases as the temperature increases. This behavior is due to a shift in the dominant reaction pathways of peroxy radicals, from chain-branching sequences at lower temperatures to less reactive, chain-propagating pathways at higher temperatures. The structure of the alkane, including the degree and location of branching, significantly influences the temperature range and prominence of the NTC behavior. osti.gov

| Parameter | Effect on Ignition Delay Time (IDT) |

| Temperature | Generally decreases IDT, but shows NTC behavior in an intermediate range. |

| Pressure | Increasing pressure generally decreases IDT. |

| Equivalence Ratio | IDT is typically shortest near stoichiometric conditions (fuel/air ratio is chemically correct for complete combustion). |

| Branching | Increased branching generally increases IDT (decreases reactivity). osti.gov |

Mechanistic Insights into Selective Functionalization Reactions of Branched Alkanes

Alkanes are abundant and inexpensive, but their chemical inertness makes them difficult to convert into more valuable products. illinois.edu A major goal in modern chemistry is the development of catalysts that can selectively functionalize a specific C-H bond in an alkane without requiring harsh, energy-intensive conditions. bohrium.comresearchgate.net

The primary challenge in functionalizing a molecule like this compound is achieving regioselectivity. The molecule contains multiple C-H bonds of similar reactivity, and traditional methods like high-temperature cracking are unselective. illinois.edu

Modern approaches often rely on transition metal catalysts (e.g., based on rhodium, iridium, or rhenium) that can activate C-H bonds through mechanisms such as: illinois.edursc.org

Oxidative Addition: A low-valent metal center inserts into a C-H bond, forming an alkyl-metal-hydride intermediate.

σ-Bond Metathesis: A concerted reaction where a metal-ligand bond is exchanged for a C-H bond.

Carbene/Nitrene Insertion: A highly reactive metal-carbene or metal-nitrene species inserts directly into a C-H bond. rsc.org

While significant progress has been made, achieving high selectivity for a specific C-H bond in a complex branched alkane remains a formidable challenge. bohrium.com Some catalytic systems show a preference for the least sterically hindered primary C-H bonds at the end of a chain, while others are governed by electronic effects. illinois.eduresearchgate.net The development of catalysts that can distinguish between the various secondary and tertiary C-H bonds in this compound with high precision is an active area of research. nih.gov

Computational Chemistry and Theoretical Modeling Applied to 3 Ethyl 4 Methylheptane

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics of Branched Alkanes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to branched alkanes like 3-ethyl-4-methylheptane to determine optimized molecular geometries, vibrational frequencies, and thermodynamic properties.

Research into the thermodynamic stability of branched versus linear alkanes has utilized DFT to partition the total energy into steric, electrostatic, and quantum energy terms. nih.gov A key finding from these theoretical studies is that branched alkanes, such as this compound, are thermodynamically more stable than their straight-chain isomers (e.g., n-decane). nih.gov This increased stability is attributed to a combination of electrostatic and correlation energy effects. nih.gov DFT analysis has revealed that while branched alkanes possess less destabilizing steric energy compared to linear alkanes, this is counteracted by a quantum energy term. nih.gov Ultimately, the electrostatic energy term is what favors the branched structure. nih.gov

DFT calculations, particularly with functionals like M06-2X, can accurately model the bond separation energies and isodesmic reaction enthalpies that reflect this enhanced stability. nih.govacs.org For this compound, DFT would be used to calculate key structural parameters and energetic properties.

Table 1: Illustrative DFT-Calculated Properties for Branched Alkanes This table presents typical data obtained from DFT calculations for branched alkanes. The values are representative and serve to illustrate the outputs of such computational methods.

| Property | Description | Illustrative Value Range for C10 Alkanes |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Varies based on functional and basis set |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | -220 to -250 kJ/mol |

| Bond Length (C-C) | The equilibrium distance between the nuclei of two bonded carbon atoms. | 1.53 - 1.55 Å |

| Bond Length (C-H) | The equilibrium distance between the nuclei of bonded carbon and hydrogen atoms. | 1.09 - 1.10 Å |

| Bond Angle (C-C-C) | The angle formed by three consecutive carbon atoms. | 109° - 114° |

Source: General principles from DFT studies on alkanes. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its behavior in a condensed phase.

MD simulations model the time-dependent evolution of a molecular system by solving Newton's equations of motion for each atom. osti.govmdpi.com The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. acs.orgresearchgate.net Force fields like OPLS (Optimized Potentials for Liquid Simulations) and TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) are commonly used for simulating alkanes. acs.orgresearchgate.net

These simulations can track the rotations around the various C-C single bonds in this compound, allowing for comprehensive conformational sampling. This reveals the relative populations of different rotational isomers (rotamers) and the energy barriers between them. Furthermore, by simulating a system containing many molecules, MD can provide detailed insights into intermolecular interactions, which govern bulk properties like density, viscosity, and diffusion coefficients. osti.govresearchgate.netmdpi.com The simulations can separate intramolecular and intermolecular contributions to properties like NMR relaxation times, validating the force fields used. osti.gov

Table 2: Properties of Branched Alkanes Accessible Through MD Simulations This table illustrates the types of data that can be generated from MD simulations of branched alkanes like this compound.

| Property | Description | Simulation Insight |

|---|---|---|

| Conformational Analysis | Study of the different spatial arrangements (conformations) of the molecule due to bond rotation. | Identifies the most stable conformers and the energy barriers for interconversion. |

| Self-Diffusion Coefficient | A measure of the translational mobility of a molecule in a liquid. | Predicts how quickly molecules move within a bulk liquid, related to viscosity. researchgate.net |

| Radial Distribution Function | Describes how the density of surrounding molecules varies as a function of distance from a reference molecule. | Provides detailed information on the local liquid structure and intermolecular packing. |

| NMR Relaxation Times (T1, T2) | Time constants for the return of a spin system to equilibrium after perturbation in Nuclear Magnetic Resonance. | Can be calculated from simulated molecular motions and compared with experimental data to validate the model. osti.gov |

Source: General principles from MD simulation studies of alkanes. osti.govresearchgate.netmdpi.com

Computational Chemical Graph Theory Applications in Alkane Isomer Analysis

Chemical Graph Theory is a branch of mathematical chemistry that represents molecules as graphs, where atoms are vertices and bonds are edges. e-tarjome.com This approach is particularly useful for the systematic analysis of alkane isomers, including the numerous isomers of C10H22 like this compound. itb.ac.idunipmn.it

In this framework, the carbon skeleton of an alkane is represented as a "tree," which is a graph with no cycles. e-tarjome.com This simplification (a hydrogen-depleted molecular graph) makes it easier to analyze the constitutional isomerism of alkanes. e-tarjome.com One of the earliest and most significant applications of graph theory in chemistry was the enumeration of isomers. preprints.orgdtic.mil Using principles like Cayley's theorem for enumerating trees, it is possible to calculate the exact number of possible structural isomers for a given chemical formula, such as C10H22. itb.ac.id

Graph theory is also used to develop topological indices (also known as molecular descriptors). These are numerical values derived from the molecular graph that quantify aspects of its size, shape, and branching. e-tarjome.com Indices like the Randić index or the Balaban J index are calculated based on vertex degrees (atom connectivity) and distances within the graph. e-tarjome.com These indices help to differentiate between isomers and can be correlated with various physical properties. e-tarjome.com

Table 3: Application of Chemical Graph Theory to Alkane Isomers This table highlights key concepts and applications of graph theory in the study of alkane isomers.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Isomer Enumeration | Systematically determining the total number of possible isomers for a given molecular formula. | C10H22 has 75 constitutional isomers; graph theory provides a formal method to enumerate them, including this compound. |

| Molecular Graph | A representation of a molecule where atoms are vertices and bonds are edges. | The carbon skeleton of this compound is represented as a unique tree graph with 10 vertices. |

| Topological Indices | Numerical descriptors calculated from the molecular graph to characterize its topology (e.g., branching). | Indices for this compound can be calculated and used to distinguish it from other C10H22 isomers and to predict its properties. e-tarjome.com |

| Adjacency Matrix | A matrix representation of the graph that indicates which vertices (atoms) are connected. | Provides a mathematical representation of the bonding topology of this compound for computational analysis. |

Source: Principles from reviews on chemical graph theory. e-tarjome.comitb.ac.idunipmn.it

Quantitative Structure-Property Relationship (QSPR) Modeling for Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its physical or thermodynamic properties. researchgate.netnih.gov For branched alkanes, QSPR models are widely used to predict properties like boiling point, viscosity, density, and octane (B31449) number without the need for experimental measurements. researchgate.net

The development of a QSPR model involves several steps:

Data Set Collection: A set of molecules (e.g., various branched alkanes) with known experimental property values is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional, topological (from graph theory), geometrical, and quantum-chemical descriptors. researchgate.netresearchgate.net

Model Building: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or neural networks, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property of interest. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using cross-validation techniques and an external test set of compounds not used in the model-building process. researchgate.net

For a specific molecule like this compound, a validated QSPR model could be used to predict its properties based on its calculated molecular descriptors.

Table 4: Illustrative Molecular Descriptors Used in QSPR for Alkanes This table lists examples of descriptor types used in QSPR models to predict the properties of branched alkanes.

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Randić Connectivity Index (χ) | A descriptor of molecular branching calculated from the degrees of vertices in the molecular graph. e-tarjome.com |

| Geometrical | Molecular Surface Area | The surface area of the molecule, often calculated from its 3D optimized geometry. |

| Quantum-Chemical | Dipole Moment | A measure of the separation of positive and negative charges in a molecule, calculated using methods like DFT. researchgate.net |

Source: General principles from QSPR modeling studies. researchgate.netresearchgate.netresearchgate.net

Emerging Research Directions and Future Outlook for Branched Heptane Chemistry

Innovations in Green Chemistry Approaches for Branched Alkane Synthesis

The synthesis of branched alkanes, including isomers of heptane (B126788), is undergoing a significant transformation towards more sustainable and environmentally friendly methods. Green chemistry principles are at the forefront of this shift, guiding the development of processes that reduce waste, minimize energy consumption, and utilize renewable resources.

A primary focus of green synthesis is the use of renewable feedstocks. montanarenewables.com Lignocellulosic biomass, which is composed of cellulose, hemicelluloses, and lignin, is a key resource in this area. nih.gov Researchers have developed catalytic pathways to convert biomass-derived platform molecules, such as furfural (B47365) (from xylose), into jet fuel range branched alkanes. researchgate.net One such strategy involves the aldol (B89426) condensation of furfural with methyl isobutyl ketone (MIBK), followed by hydrodeoxygenation to produce C10 and C11 branched alkanes. researchgate.net Similarly, acetone, which can be produced from biomass through fermentation or pyrolysis, can be converted into gasoline and diesel range C6-C15 branched alkanes via self-condensation and subsequent hydrodeoxygenation over a dual-bed catalyst system. researchgate.net

The development of novel catalysts is crucial for these green synthetic routes. For instance, ruthenium on ceria (Ru/CeO₂) has been shown to be effective in converting squalene, a branched hydrocarbon, into smaller branched alkanes without skeletal isomerization and aromatization. researchgate.net Zeolites are another important class of catalysts used in the refining of bio-oils to produce highly-branched isoalkanes and cycloalkanes. researchgate.net These catalytic systems are designed to be highly selective and efficient, minimizing the formation of unwanted byproducts. rsc.org

Bio-catalysis, the use of enzymes and microorganisms, is also emerging as a powerful tool for the synthesis of branched-chain hydrocarbons. nih.gov Engineered metabolic pathways in microorganisms like E. coli can produce propane (B168953) and butane (B89635) from waste volatile fatty acids. rsc.org While the direct microbial synthesis of more complex branched alkanes like 3-Ethyl-4-methylheptane is still in early stages, the progress in producing smaller alkanes demonstrates the potential of this approach for creating sustainable fuels from renewable sources. nih.gov

Table 1: Examples of Green Chemistry Approaches for Branched Alkane Synthesis

| Approach | Feedstock | Catalyst/Method | Product |

|---|---|---|---|

| Catalytic Conversion | Xylose and Methyl Isobutyl Ketone | Solid acid and base catalysts, Ru/H-ZSM-5 | C10 and C11 branched alkanes researchgate.net |

| Self-Condensation and Hydrodeoxygenation | Acetone (from biomass) | Dual-bed catalyst system | C6-C15 branched alkanes researchgate.net |

| Hydrogenolysis | Squalane (from algae) | Ru/CeO₂ | Branched C6-C10 alkanes researchgate.net |

| Microbial Synthesis | Waste Volatile Fatty Acids | Engineered E. coli | Propane and Butane rsc.org |

Advancements in High-Throughput Screening and Analysis of Branched Hydrocarbons

The vast number of possible isomers for hydrocarbons necessitates efficient methods for screening and analyzing their properties. High-throughput screening (HTS) and advanced analytical techniques are accelerating the discovery and optimization of branched alkanes for various applications, particularly as fuel components.

Machine learning (ML) is playing a pivotal role in enabling high-throughput screening of hydrocarbon molecules. researchgate.net By developing models that can predict fuel properties such as density, melting point, and net heat of combustion, researchers can rapidly screen large databases of virtual molecules to identify promising candidates. energetic-materials.org.cnsciengine.com For example, one study screened over 300,000 hydrocarbon molecules to identify 37 candidates with low freezing points and high densities, suitable for advanced fuels. energetic-materials.org.cn This computational approach significantly reduces the time and resources required for experimental synthesis and testing. mdpi.commdpi.com

In the realm of synthesis, microreactor technology offers a platform for high-throughput experimentation. scribd.comrsc.org Microreactors provide enhanced control over reaction conditions, leading to improved yields and selectivities. researchgate.net Their small scale allows for the rapid testing of numerous catalysts and reaction parameters, accelerating the optimization of synthetic routes for branched alkanes. kth.seresearchgate.net

For the analysis of complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful tool. acs.org This technique provides detailed compositional information, allowing for the separation and identification of numerous isomers. acs.org Recent advancements in GCxGC focus on subgrouping iso-alkanes based on their branching structures, providing a more quantitative description of isomeric distributions in fuels. acs.org Furthermore, automated analysis methods coupling gas chromatography with mass spectrometry (GC/MS) are being developed for the rapid and precise quantification of alkanes in various matrices. acs.orgresearchgate.net

Table 2: Advanced Techniques in High-Throughput Screening and Analysis of Branched Hydrocarbons

| Technique | Application | Advantages |

|---|---|---|

| Machine Learning | Prediction of fuel properties (density, melting point, etc.) | Rapid screening of large molecular databases researchgate.netenergetic-materials.org.cnsciengine.com |

| Microreactor Technology | High-throughput synthesis and optimization of reactions | Enhanced control over reaction conditions, improved yields and selectivities scribd.comrsc.orgresearchgate.net |

| Comprehensive 2D Gas Chromatography (GCxGC) | Detailed compositional analysis of complex hydrocarbon mixtures | Separation and identification of numerous isomers, quantitative description of branching acs.orgacs.org |

| Automated GC/MS | Rapid and precise quantification of alkanes | Reduced analysis time and labor requirements researchgate.net |

Interdisciplinary Research Integrating Branched Alkane Studies with Energy and Environmental Science

The study of branched alkanes like this compound is increasingly situated at the intersection of energy and environmental science. This interdisciplinary approach is crucial for developing sustainable energy solutions while mitigating environmental impact.

A major focus of this research is the development of sustainable aviation fuels (SAFs). researchgate.net Branched alkanes are desirable components of SAFs due to their high energy density and good cold-flow properties. nih.gov Research is actively exploring pathways to produce these molecules from renewable sources like (hemi)cellulose. nih.gov The goal is to create "drop-in" fuels that are compatible with existing aircraft and infrastructure, thereby reducing the carbon footprint of the aviation industry. nih.gov In addition to aviation, branched alkanes are critical for high-quality gasoline, as they have higher octane (B31449) ratings than their straight-chain counterparts, which helps prevent engine knocking. quora.comechemi.comftloscience.com

From an environmental perspective, understanding the atmospheric chemistry of branched alkanes is essential. researchgate.net These compounds are emitted from various sources, including vehicle exhaust, and can participate in photochemical reactions in the atmosphere. copernicus.org The oxidation of alkanes can contribute to the formation of ground-level ozone and secondary organic aerosols (SOAs), which have implications for air quality and climate. copernicus.orggreencarcongress.com Studies have shown that branched alkanes can account for a significant portion of SOA formation in urban environments. copernicus.org

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 3-ethyl-4-methylheptane, and how can its purity be validated experimentally?

- Methodological Answer :

- Synthesis : Use catalytic alkylation of 4-methylhept-3-ene with ethyl halides in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include Grignard reactions with tailored precursors.

- Purity Validation : Gas chromatography (GC) with flame ionization detection (≥97% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz in CDCl₃). Key spectral markers include methyl proton resonances at δ 0.77–1.57 ppm and ethyl group splitting patterns .

- Data Table :

| Technique | Key Peaks/Retention Time | Purity Metric |

|---|---|---|

| GC | Retention time: 6.8 min | ≥97% |

| ¹H NMR | δ 1.55 (multiplet) | Integration ratio matches structure |

Q. How can the branched structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Assign peaks using H-H COSY:

- Methyl groups at δ 0.86–1.00 ppm (3H, singlet for C4-methyl).

- Ethyl group protons at δ 1.30–1.38 ppm (2H, quartet) and δ 0.77 ppm (3H, triplet) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 142 (C₁₀H₂₂⁺), with fragmentation patterns showing loss of ethyl (m/z 113) and methyl (m/z 99) groups .

Q. What thermodynamic properties (e.g., boiling point, density) are critical for handling this compound in lab settings?

- Methodological Answer :

- Boiling Point : 163.1°C at 760 mmHg (empirical data via distillation under controlled pressure).

- Density : 0.732 g/cm³ at 25°C (measured via pycnometry).

- Vapor Pressure : 2.74 mmHg at 25°C (predicted via Antoine equation using NIST-referenced constants) .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in catalytic cracking or isomerization studies?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to simulate steric hindrance at the C3 and C4 positions. Compare activation energies for isomerization pathways (e.g., β-scission vs. hydride shift).

- Experimental Validation : Conduct catalytic cracking with zeolites (e.g., H-ZSM-5) and analyze products via GC-MS. Correlate product distribution (e.g., ethylene vs. propylene yields) with steric parameters .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s molecular geometry?

- Methodological Answer :

- X-ray Crystallography : Resolve discrepancies by obtaining single-crystal structures (if feasible).

- Molecular Dynamics (MD) : Simulate conformational flexibility in solvent environments (e.g., hexane) to account for dynamic effects absent in static DFT models.

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., NMR integration errors) .

Q. How can this compound serve as a model compound for studying hydrocarbon oxidation kinetics?

- Methodological Answer :

- Kinetic Studies : Use a flow reactor to monitor oxidation products (e.g., ketones, alcohols) under varying O₂ partial pressures.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation pathways.

- Data Table :

| Temperature (°C) | Oxidation Rate (mol/s) | Major Product |

|---|---|---|

| 200 | 2.1 × 10⁻⁴ | 3-Ethyl-4-methylheptanone |

| 250 | 5.6 × 10⁻⁴ | 4-Methylheptanal |

Q. What are the limitations of current synthetic databases (e.g., Reaxys) in predicting routes for this compound derivatives?

- Methodological Answer :

- Database Analysis : Audit Reaxys entries for missing alkylation pathways or incomplete stereochemical data.

- Gap Identification : Compare predicted yields from Pistachio/BKMS templates with empirical results. For example, Pistachio may underestimate steric hindrance in ethyl-substituted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.